molecular formula C11H12BrN3 B8483959 6-Bromo-2-pyrrolidin-2-yl-1H-benzoimidazole

6-Bromo-2-pyrrolidin-2-yl-1H-benzoimidazole

Cat. No. B8483959
M. Wt: 266.14 g/mol
InChI Key: PLYWSAKJBMMUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088368B2

Procedure details

Prepared by the same method as (1-{2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester, except that 2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester was used as the substrate. 120 mg light yellow solid (66% yield).

Identifiers

REACTION_CXSMILES
COC(=O)NC(C(N1CCCC1C1NC(C2C=CC(Br)=CC=2)=CN=1)=O)C(C)C.C(OC([N:36]1[CH2:40][CH2:39][CH2:38][CH:37]1[C:41]1[NH:45][C:44]2[CH:46]=[C:47]([Br:50])[CH:48]=[CH:49][C:43]=2[N:42]=1)=O)(C)(C)C>>[Br:50][C:47]1[CH:48]=[CH:49][C:43]2[N:42]=[C:41]([CH:37]3[CH2:38][CH2:39][CH2:40][NH:36]3)[NH:45][C:44]=2[CH:46]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(NC(C(C)C)C(=O)N1C(CCC1)C=1NC(=CN1)C1=CC=C(C=C1)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C1=NC2=C(N1)C=C(C=C2)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(NC(=N2)C2NCCC2)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.